molecular formula C9H9BrN2 B13028405 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13028405
M. Wt: 225.08 g/mol
InChI Key: OSIIAFHNLOKSCL-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with bromine and methyl groups attached at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Major Products:

    Substitution Reactions: Products include 3-azido-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine or 3-thio-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.

    Oxidation Reactions: Products include this compound-2-carboxylic acid.

    Reduction Reactions: Products include 3-bromo-1,4-dimethyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Chemistry: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are explored for their chemical properties.

Biology and Medicine: This compound has shown potential as a scaffold for designing inhibitors of specific enzymes and receptors. For instance, derivatives of pyrrolopyridine have been investigated for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .

Industry: In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific molecular targets. For example, compounds targeting FGFRs bind to the receptor’s kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of both bromine and methyl groups provides a versatile platform for further chemical modifications and optimization in drug discovery.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-1,4-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-11-9-8(6)7(10)5-12(9)2/h3-5H,1-2H3

InChI Key

OSIIAFHNLOKSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1)C)Br

Origin of Product

United States

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